Hexasonium iodide Hexasonium iodide
Brand Name: Vulcanchem
CAS No.: 3569-59-3
VCID: VC1568161
InChI: InChI=1S/C18H27O2S.HI/c1-21(2)14-13-20-18(19)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1
SMILES: C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[I-]
Molecular Formula: C18H27IO2S
Molecular Weight: 434.4 g/mol

Hexasonium iodide

CAS No.: 3569-59-3

Cat. No.: VC1568161

Molecular Formula: C18H27IO2S

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

Hexasonium iodide - 3569-59-3

Specification

CAS No. 3569-59-3
Molecular Formula C18H27IO2S
Molecular Weight 434.4 g/mol
IUPAC Name 2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-dimethylsulfanium;iodide
Standard InChI InChI=1S/C18H27O2S.HI/c1-21(2)14-13-20-18(19)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1
Standard InChI Key LZXCSAFKUYXBTJ-UHFFFAOYSA-M
SMILES C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[I-]
Canonical SMILES C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[I-]

Introduction

Chemical Identity and Basic Properties

Hexasonium iodide is characterized by a sulfonium cation paired with an iodide counterion. It belongs to a class of quaternary sulfonium compounds that have demonstrated pharmacological activity, particularly anticholinergic effects. The compound's chemical profile provides the foundation for understanding its behavior and potential applications.

Chemical Nomenclature and Identifiers

Hexasonium iodide is formally known as 2-[cyclohexyl(phenyl)acetoxy]ethyldimethylsulphonium iodide . The compound is registered in numerous chemical databases with various identifiers that facilitate its unambiguous identification, as detailed in Table 1.

Table 1: Chemical Identifiers for Hexasonium Iodide

Identifier TypeValue
Chemical NameHexasonium iodide
CAS Registry Number3569-59-3
Molecular FormulaC18H27IO2S
Molecular Weight434.382 g/mol
PubChem CID71525
UNII1X8AK2Z46B
DSSTox Substance IDDTXSID60957081
WikidataQ27253027
NCI Thesaurus CodeC83753
ChEMBL IDCHEMBL2107180
InChIKeyNRZPIZQZOQMVFZ-UHFFFAOYSA-N

Synonyms and Alternative Names

The compound is recognized by several alternative names in scientific literature and chemical databases:

  • Thiospasmin

  • Thiospasmine

  • Hexadiphensulfone iodide

  • 2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-dimethylsulfanium

These synonyms reflect historical naming conventions and structural descriptors used in various scientific contexts and pharmaceutical applications.

Structural Characteristics

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a16.04(2) Å
b11.36(1) Å
c11.12(1) Å
β92.58(5)°
Z4
R-factor6.3% (for 2443 observed structure amplitudes)

The structure was determined using the heavy-atom method from three-dimensional X-ray counter data and refined by least-squares techniques, providing high-resolution structural information with mean σ values of 0.018 Å for bond lengths, 1.0° for bond angles, and 1.5° for torsion angles .

Molecular Conformation

Crystallographic analysis reveals detailed information about the preferred conformation of hexasonium iodide in the solid state :

Table 3: Conformational Characteristics of Hexasonium Iodide

Structural FeatureConformation
Cyclohexyl ringChair conformation with acetoxy group in equatorial orientation
C(:O)·O·C·C grouping(–)-synclinal
O·C·C·S+ grouping(+)-synclinal
Cyclohexyl ring orientation(+)-anticlinal with respect to ester oxygen
Phenyl ring orientation(–)-anticlinal with respect to ester oxygen

Physical and Spectroscopic Properties

The physical and spectroscopic properties of hexasonium iodide provide important insights into its behavior in various analytical techniques and experimental conditions, facilitating its identification and characterization.

Mass Spectrometry Data

Predicted collision cross-section (CCS) values for various hexasonium adducts have been calculated, providing valuable information for mass spectrometry-based analyses :

Table 4: Predicted Collision Cross Section Values for Hexasonium Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+308.18048169.3
[M+Na]+330.16242181.2
[M+NH4]+325.20702178.9
[M+K]+346.13636173.3
[M-H]-306.16592174.7
[M+Na-2H]-328.14787176.0
[M]+307.17265173.3
[M]-307.17375173.3

These values represent the collision cross-section of the molecule, which measures its effective size when interacting with a buffer gas in ion mobility spectrometry experiments. This data assists in analytical method development, compound identification, and structural verification.

Synthesis and Preparation

  • As a sulfonium salt, its preparation likely involves the alkylation of a sulfide intermediate to form the positively charged sulfonium center.

  • The synthesis would typically require:

    • Formation of the cyclohexyl(phenyl)acetic acid or an activated derivative

    • Esterification with a 2-(dimethylthio)ethanol or similar precursor

    • Alkylation of the sulfur atom to form the sulfonium cation

    • Ion exchange or direct formation with iodide as the counterion

  • Stereochemical considerations would be particularly important if preparing the specific (S)-isomer rather than the racemic mixture, potentially requiring chiral resolution or asymmetric synthesis approaches.

Detailed synthetic procedures would need to be obtained from specialized chemical literature focusing on the preparation of sulfonium compounds or from patents related to this specific compound.

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